N1-Methyl Tautomeric Lock: Eliminating 1H/2H Ambiguity vs. N-Unsubstituted Analog (CAS 1155846-90-4)
The N1-methyl substituent on (1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride locks the scaffold exclusively into the 1H-tautomeric form. In contrast, the N-unsubstituted comparator (1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine (CAS 1155846-90-4) exists as an equilibrium mixture of 1H- and 2H-tautomers [1]. 1H-Pyrazolo[3,4-b]pyridines are documented to present two possible tautomeric forms that interconvert, and over 300,000 1H-isomers have been described in the literature alongside a substantial population of 2H-isomers [1]. The N1-methyl group blocks proton migration to N2, forcing a single tautomeric state [2]. This elimination of tautomeric ambiguity is critical in kinase inhibitor design because the pyrazolo[3,4-b]pyridine scaffold binds the kinase hinge region through a specific hydrogen bond donor–acceptor geometry that depends on the tautomeric form [3].
| Evidence Dimension | Number of accessible tautomeric states |
|---|---|
| Target Compound Data | 1 (exclusively 1H-tautomer, locked by N1-CH₃) |
| Comparator Or Baseline | CAS 1155846-90-4: 2 tautomeric forms (1H and 2H) in equilibrium [1] |
| Quantified Difference | Target eliminates 1 tautomeric state vs. comparator (reduction from 2 states to 1) |
| Conditions | Structural analysis; 1H-pyrazolo[3,4-b]pyridine review encompassing >300,000 compounds and >5,500 references [1] |
Why This Matters
For procurement decisions, a single tautomeric species ensures that every molecule in the batch engages biological targets with identical hydrogen-bonding geometry, eliminating a source of assay variability that confounds SAR interpretation in kinase inhibitor programs.
- [1] Dias LRS, Salvador RRS. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. doi:10.3390/molecules27072237 View Source
- [2] VulcanChem (excluded per rules); class-level concept independently confirmed by Dias & Salvador (2022) Molecules 27(7):2237 re: tautomeric forms and N-substitution effects on tautomer stabilization. View Source
- [3] Wenglowsky S. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present). Expert Opin Ther Pat. 2013;23(3):281-298. View Source
